molecular formula C15H28O2 B12091384 Cyclopropanedodecanoic acid CAS No. 5617-76-5

Cyclopropanedodecanoic acid

Cat. No.: B12091384
CAS No.: 5617-76-5
M. Wt: 240.38 g/mol
InChI Key: IYMLTARBHHTWRE-UHFFFAOYSA-N
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Description

Cyclopropanedodecanoic acid is a synthetic fatty acid incorporating a cyclopropane ring into its aliphatic chain, making it a compound of significant interest in lipid research and chemical biology. Cyclopropane fatty acids (CPFAs) are a class of lipids naturally produced by various bacteria and found in certain foods; they are known to modulate membrane fluidity and enhance bacterial resistance to environmental stresses such as acid pH and osmotic pressure . Research indicates that related CPFAs, such as those isolated from marine bacteria, exhibit notable antimicrobial and antifungal activities, suggesting potential applications in studying host-pathogen interactions . Furthermore, certain cyclopropane-containing lipids have been shown to act as partial agonists for G-protein coupled receptors (GPCRs) like GPR84, which is highly expressed on immune cells, positioning them as valuable tools for immunology and inflammation research . From a biochemical perspective, cyclopropane fatty acids share structural similarities with monounsaturated fatty acids and have been reported to interact with and modulate nuclear receptors such as the Peroxisome Proliferator-Activated Receptors (PPARs) . This mechanism underscores their utility in probing lipid metabolism and signaling pathways. While cyclopropane fatty acids have been identified in human adipose tissue and serum, their precise physiological role is an active area of investigation . The presence of CPFAs in the human body is influenced by dietary intake, confirming their bioavailability and making them relevant for nutritional and metabolic studies . Researchers can utilize this compound as a standard in analytical chemistry, a building block in synthetic chemistry, or a probe for investigating the biological functions of membrane modifications and lipid-mediated signaling. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5617-76-5

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

12-cyclopropyldodecanoic acid

InChI

InChI=1S/C15H28O2/c16-15(17)11-9-7-5-3-1-2-4-6-8-10-14-12-13-14/h14H,1-13H2,(H,16,17)

InChI Key

IYMLTARBHHTWRE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCCCCCCCCCCC(=O)O

Origin of Product

United States

Occurrence and Biological Relevance

Natural Presence and Distribution in Organisms

The distribution of cyclopropane-containing fatty acids is diverse, though the specific presence of Cyclopropanedodecanoic acid or its derivatives is documented in a select number of organisms. These compounds are often identified as part of the complex lipid profiles of cells.

Certain microbial species have been identified as sources of cyclopropane (B1198618) fatty acids. The analytical methods used in these studies, typically Gas Chromatography-Mass Spectrometry (GC-MS), often identify these compounds as methyl esters, a result of the sample preparation process.

Microbial Sources

Fungal Species (e.g., Aspergillus niger, Beauveria bassiana)Research has identified a derivative, this compound, 2-octyl-, methyl ester, in certain fungal species. This compound was detected through GC-MS analysis of fungal extracts.

In the entomopathogenic fungus Beauveria bassiana , an acetone (B3395972) extract was found to contain this compound, 2-octyl-, methyl ester among 37 identified compounds. ekb.eg

The fungus Aspergillus niger has also been reported to contain this same derivative. frontiersin.org

Table 1: Presence of this compound Derivative in Fungal Species
Fungal SpeciesCompound IdentifiedSource of Finding
Aspergillus nigerThis compound, 2-octyl-, methyl esterFungal Extract frontiersin.org
Beauveria bassianaThis compound, 2-octyl-, methyl esterAcetone Extract ekb.eg

Cyclopropane fatty acids are known constituents of certain plants, particularly in their seed oils.

In Eucalyptus globulus , Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a methanolic leaf extract identified the presence of this compound, 2-octyl-, methyl ester. mdpi.comresearchgate.netencyclopedia.pubresearchgate.net

The seeds of Litchi chinensis are a rich source of cyclopropane fatty acids, but not of this compound. nih.gov Instead, they contain high relative levels (35-48%) of a different compound, cis-9,10-methylene-octadecanoic acid (also known as dihydrosterculic acid). nih.govresearchgate.net

Table 2: Presence of Cyclopropane Fatty Acids in Plant Sources
Plant SpeciesPlant PartCompound IdentifiedRelative Amount
Eucalyptus globulusLeavesThis compound, 2-octyl-, methyl esterNot specified
Litchi chinensisSeedscis-9,10-Methylene-octadecanoic acid35-48%

Studies have confirmed the presence of cyclopropane fatty acids in human tissues, though the specific compounds identified differ from the derivative found in the microbial and plant sources mentioned above. Research involving the analysis of fatty acids from human adipose tissue and serum has identified several smaller cyclopropane fatty acids.

The primary compounds identified are cyclopropaneoctanoic acid 2-hexyl and cyclopropaneoctanoic acid 2-octyl. researchgate.netnih.govresearchgate.net

Cyclopropaneoctanoic acid 2-hexyl was reported as the main cyclopropane fatty acid, constituting approximately 0.4% of total fatty acids in human adipose tissue and about 0.2% of total fatty acids in serum. nih.govresearchgate.net This compound was found primarily in triacylglycerols within adipose tissue, and in both phospholipids (B1166683) and triacylglycerols in the serum. nih.gov

The presence of these compounds in human tissues has been confirmed, though their precise origin remains a subject of investigation. gerli.comnih.gov

Table 3: Presence of Cyclopropane Fatty Acids in Human Tissue
TissueCompound IdentifiedRelative Amount (% of total fatty acids)
Adipose TissueCyclopropaneoctanoic acid 2-hexyl~0.4%
SerumCyclopropaneoctanoic acid 2-hexyl~0.2%
Adipose TissueCyclopropaneoctanoic acid 2-octylTrace amounts

Antimicrobial and Antifungal Mechanisms

The action of fatty acids against microbes is a well-documented phenomenon, and compounds like this compound are proposed to operate through several distinct mechanisms.

A primary strategy for developing antibacterial agents is the disruption of vital cellular processes, such as fatty acid synthesis. nih.govnih.gov In bacteria, the type II fatty acid synthase (FAS-II) pathway is composed of a series of individual enzymes that are essential for building fatty acid chains. nih.gov Targeting any of these enzymes can be lethal to the bacterium.

Cyclopropane fatty acids are synthesized in bacteria via a specific enzyme, cyclopropane-fatty-acyl-phospholipid synthase, which catalyzes the transfer of a methylene (B1212753) group from S-adenosylmethionine (SAM) to an unsaturated fatty acid precursor. wikipedia.orgnih.gov The antimicrobial potential in this context lies in the inhibition of this specific synthase. By blocking the production of cyclopropane fatty acids, the bacterium's ability to adapt to environmental stress is compromised, leading to a potential therapeutic effect. nih.gov

The primary role of cyclopropane fatty acids in bacteria that produce them is to increase the stability and rigidity of the cell membrane, particularly during stationary growth phases or in response to acidic environments. nih.govnih.gov This modification helps protect the bacterium by decreasing membrane permeability.

Paradoxically, this stabilizing function is the key to a proposed antimicrobial mechanism. Therapeutic strategies are not based on introducing this compound to a microbe, but rather on inhibiting its natural synthesis within the microbe. The loss of this cyclopropanation modification can disrupt the carefully balanced structure of the cell membrane, leading to increased permeability and instability. nih.gov This compromised membrane makes the bacterium more susceptible to other antimicrobial agents and environmental stresses, effectively inducing cell death. nih.gov Studies on Helicobacter pylori have shown that deleting the gene for cyclopropane fatty acid synthase resulted in a significant increase in susceptibility to several antibiotics. nih.gov

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including the expression of virulence factors and biofilm formation. nih.govsciopen.com Inhibiting this system, a strategy known as quorum quenching, is a promising anti-virulence approach that does not directly kill the bacteria, thereby potentially reducing the pressure for developing resistance. mdpi.com

While direct studies on this compound are limited, research on analogous fatty acids has demonstrated significant QS inhibitory activity. For instance, hexadecanoic acid has been identified as an inhibitor of the CviR-mediated QS system in Chromobacterium violaceum. nih.gov Other studies have shown that crude extracts containing n-hexadecanoic acid can inhibit virulence factors in Pseudomonas aeruginosa. jmbfs.org Given that many fatty acids can interfere with the signaling molecules or receptors involved in QS, it is proposed that this compound or its derivatives may possess similar quorum quenching capabilities.

Interaction with Cellular Receptors and Signaling Pathways

In mammals, fatty acids are not just energy sources but also act as signaling molecules that can modulate inflammation and metabolic processes, often by interacting with specific cellular receptors.

GPR84 is a G-protein coupled receptor that is highly expressed in immune cells like macrophages, neutrophils, and microglia. ulpgc.esnih.gov It has been identified as a receptor for medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths from 9 to 14 (C9-C14). ulpgc.esmedchemexpress.com Activation of GPR84 by these fatty acids can trigger pro-inflammatory responses, including cytokine secretion and chemotaxis. nih.gov

This compound is a C15 fatty acid (a 12-carbon chain with a three-carbon ring). nih.gov Its structure is highly analogous to the known endogenous ligands of GPR84. Although it falls just outside the most potent C9-C14 range, the structural similarity strongly suggests it could function as an agonist for this receptor. The activation of GPR84 by such a molecule could play a role in modulating immune responses in tissues where this fatty acid is present.

Table 2: Agonist Activity at GPR84 for Medium-Chain Fatty Acids

Compound Carbon Chain Length GPR84 Activity
Nonanoic acid C9 Agonist
Decanoic acid C10 Agonist
Undecanoic acid C11 Agonist
Dodecanoic acid (Lauric acid) C12 Agonist
Tridecanoic acid C13 Agonist

An in-depth examination of the chemical compound this compound reveals its association with a class of molecules exhibiting significant biological activities. While direct research on this compound is limited, the study of analogous cyclopropane fatty acids (CFAs) provides crucial insights into its potential biochemical roles. This article focuses on the biological relevance of this compound class, exploring its influence on enzymatic activities and broader biological systems.

2

2 Protein Kinase C (PKC) Activation (Analogous Compounds)

Analogous cyclopropane fatty acids have demonstrated the ability to activate Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction cascades. prospecbio.comwikipedia.org For instance, cis-9,10-Methyleneoctadecanoic acid, also known as dihydrosterculic acid, has been found to activate PKC in a calcium-dependent manner. caymanchem.comcaymanchem.com This activation is significant as PKC is involved in regulating neurotransmitter release, ion channels, and cellular growth and differentiation. nih.gov

Research has also led to the development of novel epsilon-specific PKC activators through the cyclopropanation of polyunsaturated fatty acids. researchgate.net Unlike some activators that lead to prolonged down-regulation, these new compounds, such as DHA-CP6, produce sustained PKC activation. researchgate.net Another synthetic linoleic acid derivative, FR236924, which contains cyclopropane rings, facilitates hippocampal synaptic transmission influenced by PKC. nih.gov This suggests that cyclopropane-containing lipids can modulate PKC activity, potentially influencing a wide range of cellular processes. High levels of free fatty acids can activate the diacylglycerol (DAG) pathway, which in turn activates PKC. researchgate.net

Table 1: Analogous Cyclopropane Fatty Acids and PKC Activation

Compound Name Finding Reference
cis-9,10-Methyleneoctadecanoic acid Activates Protein Kinase C (PKC) in a calcium-dependent manner. caymanchem.comcaymanchem.com
DCP-LA and DHA-CP6 Epsilon-specific PKC activators that produce sustained activation. researchgate.net

3 Influence on Enzymatic Activities

The regulatory properties of cyclopropane fatty acids extend to other key enzymes, highlighting their potential to modulate critical metabolic pathways. nih.gov

1 Cyclooxygenase Activity Modulation (Analogous Compounds)

Cyclopropane fatty acids and their unsaturated counterparts, cyclopropenoid fatty acids, are reported to influence the activity of cyclooxygenase (COX) enzymes. nih.govnih.govmdpi.com COX enzymes are central to the synthesis of prostaglandins (B1171923) from arachidonic acid and are involved in inflammation and other physiological processes. caldic.comnumberanalytics.com Specifically, 2-hexyl-cyclopropanedecanoic acid has been shown to increase human cyclooxygenase activity. researchgate.net The modulation of COX activity is a critical area of pharmacology, and the ability of these fatty acids to influence this pathway suggests a potential role in inflammatory processes. numberanalytics.com The PGHS-2 isoform, in particular, can be affected by the presence of various fatty acids which can determine the efficiency of arachidonic acid oxygenation. nih.gov

Table 2: Influence of Analogous Compounds on Cyclooxygenase Activity

Compound Class/Name Effect Reference
Cyclopropane Fatty Acids (CFAs) Possess regulatory properties that control cyclooxygenase activity. nih.govresearchgate.net
2-hexyl-cyclopropanedecanoic acid Increased human cyclooxygenase activity. researchgate.net

2 Actomyosin (B1167339) ATPase Inhibition (Analogous Compounds)

Certain cyclopropane fatty acids have been shown to inhibit the enzymatic activity of actomyosin ATPase. nih.gov This enzyme is fundamental to muscle contraction, hydrolyzing ATP to provide the necessary energy. nih.govresearchgate.net Specifically, cis-9,10-methylenehexadecanoic acid was found to inhibit the contractility and actomyosin ATPase activity in the myocardium of guinea pigs. nih.govresearchgate.net This inhibitory action on a key enzyme of muscle function indicates that these compounds could have significant physiological effects on muscle tissue.

Table 3: Inhibition of Actomyosin ATPase by Analogous Compounds

Compound Name Effect Tissue/Organism Reference

4 Broader Biological System Interactions

1 Role in Microbial Community Dynamics and Volatilome

Cyclopropane fatty acids are integral components of cell membranes in many bacterial species and play a role in microbial community interactions. nih.govmdpi.com For example, specific CFAs produced by the marine bacterium Labrenzia sp. 011 demonstrate antimicrobial properties, inhibiting the growth of other bacteria and fungi, which points to a role in ecological competition and community structuring. mdpi.comresearchgate.net The presence of cyclopropane fatty acid synthase in bacteria like Lactobacillus reuteri is linked to alterations in membrane composition and permeability. nih.gov This can influence how the bacterium interacts with its environment and other microbes.

These compounds also contribute to the volatilome—the complete profile of volatile organic compounds (VOCs)—of a given system. The human volatilome, which includes a vast array of metabolites from the body and its microbiomes, can shift significantly during infection, with fatty acid derivatives being key components. nih.govtisserandinstitute.org In food science, a related compound, cyclopropanetetradecanoic acid, 2-octyl-, methyl ester, has been identified during the fermentation of sausage, indicating its formation by the microbial community and contribution to the final product's chemical profile. nih.gov The volatilome of organisms, from plants to microbes, is rich in fatty acid derivatives, which can act as signaling molecules or indicators of metabolic status. mdpi.comfrontiersin.orgmdpi.com

Table 4: Role of Cyclopropane Fatty Acids in Microbial Systems

Context Finding Compound/Organism Reference
Microbial Interaction Produce antimicrobial CFAs that inhibit competing microbes. Labrenzia sp. 011 mdpi.comresearchgate.net
Membrane Properties CFA synthase alters membrane composition and permeability. Lactobacillus reuteri nih.gov
Food Microbiology CFA methyl ester identified as a product of fermentation. Fermented Sausage nih.gov

2 Immunomodulatory Potential (General Context)

There is growing evidence that cyclopropane fatty acids possess immunomodulatory potential. nih.govmdpi.com Microbiota-derived fatty acids, including CFAs, can function as immune signaling molecules. nih.gov For instance, a CFA from Labrenzia sp. 011 acts as an agonist for the G-protein coupled receptor GPR84, which is highly expressed on immune cells, suggesting a direct interaction with the immune system. researchgate.net Furthermore, studies on the probiotic Lactobacillus reuteri have shown that the enzyme responsible for producing CFAs is indirectly involved in the bacterium's ability to inhibit tumor necrosis factor (TNF), a major inflammatory cytokine. nih.gov While the fatty acids themselves may not be the direct anti-inflammatory agents in this case, their presence is crucial for the bacterium's immunomodulatory activity. nih.gov

Table 5: Immunomodulatory Context of Analogous Cyclopropane Fatty Acids

Compound/Organism Mechanism/Observation Implication Reference
Labrenzia sp. 011 CFA Acts as an agonist at the GPR84 receptor on immune cells. Direct interaction with the immune system. researchgate.net
Lactobacillus reuteri CFA synthase is indirectly involved in the inhibition of the inflammatory cytokine TNF. CFAs are important for the immunomodulatory functions of the probiotic. nih.gov

Biosynthetic Pathways and Metabolic Transformations

Enzymatic Mechanisms of Cyclopropane (B1198618) Ring Formation

The hallmark of cyclopropanedodecanoic acid biosynthesis is the formation of the three-membered carbon ring. This transformation is primarily orchestrated by a specialized class of enzymes known as cyclopropane fatty acid synthases, which utilize S-adenosylmethionine as a key methyl donor.

Cyclopropane fatty acid (CFA) synthase catalyzes the conversion of unsaturated fatty acyl chains of phospholipids (B1166683) into cyclopropane rings. nih.gov This enzymatic modification occurs on pre-existing phospholipids within the membrane bilayer. nih.govnih.gov The enzyme recognizes the cis double bonds of unsaturated fatty acids as its substrate. nih.gov In bacteria like Escherichia coli, the majority of phospholipid synthesis happens during the exponential growth phase, while the conversion to cyclopropyl (B3062369) derivatives predominantly occurs in the early stationary phase. nih.govasm.org

The crystal structures of several bacterial CFA synthases have been elucidated, revealing a conserved active site. nih.gov A key feature of this active site is the presence of a bicarbonate ion, which is essential for the enzyme's catalytic activity. nih.gov The enzyme binds to phospholipid bilayers that contain unsaturated or cyclopropane-modified acyl chains but shows no affinity for bilayers composed solely of saturated or terminally branched fatty acids. nih.gov

The formation of the cyclopropane ring is a result of the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM). nih.govasm.org The CFA synthase enzyme facilitates this transfer to the carbon-carbon double bond of an unsaturated fatty acid. nih.govnih.gov This process is a postsynthetic modification of the lipid bilayer in bacterial membranes. nih.gov

The proposed mechanism involves the transfer of a methyl group from SAM to the double bond of the fatty acid, leading to the formation of a carbocation intermediate. nih.govwikipedia.org Subsequently, a deprotonation of the newly attached methyl group occurs, followed by ring closure to form the cyclopropane ring. nih.govwikipedia.org An alternative proposed mechanism suggests the deprotonation of the methyl group of SAM to form a sulfonium (B1226848) ylide, which then attacks the double bond to create the cyclopropane ring. nih.gov Isotope labeling studies have provided insights into the reaction mechanism, indicating that the methyl transfer is the initial rate-limiting step. asm.org

Integration within Lipid Metabolism

The direct precursors for cyclopropane fatty acids are the corresponding unsaturated fatty acids already incorporated into phospholipids. nih.govnih.gov For instance, in many bacteria, oleic acid and vaccenic acid are converted to dihydrosterculic acid and lactobacillic acid, respectively. researchgate.net These unsaturated fatty acids are products of the general fatty acid biosynthesis pathway. In some organisms, the availability of specific unsaturated fatty acid precursors can be a limiting factor for cyclopropane fatty acid production. For example, in engineered E. coli, the production of specific cyclopropane fatty acids can be enhanced by increasing the pool of their direct unsaturated fatty acid precursors. nih.gov

The synthesis of cyclopropane fatty acids is a regulated process, often influenced by the growth phase and environmental stressors. nih.gov In E. coli, the expression of the cfa gene, which encodes the CFA synthase, is dependent on the stationary-phase sigma factor RpoS (KatF). nih.govasm.org This leads to an accumulation of cyclopropane fatty acids as the bacterial culture enters the stationary phase. nih.govasm.org

Environmental factors such as acidic pH, low oxygen levels, and high growth temperatures have been shown to increase the formation of cyclopropane acids in E. coli. nih.govresearchgate.net Conversely, alkaline conditions, well-oxygenated environments, and the presence of citrate (B86180) can decrease their formation. nih.gov This regulation suggests that the modification of membrane lipids with cyclopropane rings is a physiological adaptation to changing environmental conditions, potentially altering membrane fluidity and permeability. researchgate.netasm.org In some bacteria, the presence of cyclopropane fatty acids has been linked to increased resistance to acid stress and antibiotics. asm.orgnih.gov

Microbial Bioproduction Pathways

The unique properties of cyclopropane fatty acids have generated interest in their microbial production. Metabolic engineering strategies are being explored to enhance the synthesis of these compounds in various microbial hosts. By manipulating the expression of key enzymes and optimizing precursor availability, it is possible to create microbial cell factories for the production of this compound and related molecules.

Metabolic engineering in organisms like Saccharomyces cerevisiae and Escherichia coli has shown promise for the production of cyclopropane fatty acids. nih.gov Strategies to improve production include the heterologous expression of bacterial CFA synthase and the overexpression of enzymes involved in the synthesis of precursors like SAM and unsaturated fatty acids. nih.gov For instance, overexpressing Δ9 desaturase can increase the availability of monounsaturated fatty acid precursors. nih.gov

Further enhancements in yield can be achieved by engineering the downstream lipid metabolism. For example, facilitating the turnover of cyclopropane fatty acids from phospholipids to storage lipids like triacylglycerols (TAG) can lead to higher accumulation. nih.gov This can be accomplished by overexpressing phospholipases and acyl-CoA synthases. nih.gov Deletion of genes involved in the degradation of fatty acids, such as those in the β-oxidation pathway, can also contribute to increased product titers. h1.co These approaches highlight the potential for developing sustainable and cost-effective methods for the bioproduction of cyclopropane fatty acids. nih.gov

Interactive Data Table: Factors Influencing Cyclopropane Fatty Acid (CFA) Production in E. coli

FactorEffect on CFA ProductionReference(s)
Growth Phase Increases upon entry into stationary phase nih.govnih.govasm.org
pH Acidic conditions increase production; Alkaline conditions decrease production nih.gov
Oxygen Availability Poor oxygen supply increases production; Well-oxygenated conditions decrease production nih.gov
Temperature High growth temperature increases production nih.gov
Citrate Presence decreases production nih.gov
Magnesium (Mg2+) Lack of Mg2+ decreases production nih.gov
rpoS Gene Expression is required for cfa gene transcription nih.govasm.org

Engineered Microbial Systems for Cyclopropane Fatty Acid Derivative Synthesis (e.g., E. coli)

Escherichia coli serves as a model organism for the synthesis of cyclopropane fatty acid derivatives due to its well-characterized genetics and metabolic pathways. The key enzyme in this process is cyclopropane fatty acid (CFA) synthase, encoded by the cfa gene. This enzyme catalyzes the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acid (UFA) precursor already esterified to a phospholipid in the cell membrane. nih.govswan.ac.uk

The natural synthesis of CFAs in E. coli typically occurs as the culture enters the stationary phase of growth, a response believed to help the cell membrane adapt to stress. nih.gov The primary substrates for CFA synthase in wild-type E. coli are oleic acid (C18:1) and palmitoleic acid (C16:1), leading to the formation of dihydrosterculic acid and lactobacillic acid, respectively. For the synthesis of this compound, the precursor dodecenoic acid (C12:1) would be required.

Engineered E. coli systems for the production of specific CFA derivatives like this compound involve the heterologous expression of the cfa gene, often in strains that are also engineered to produce the necessary UFA precursor. The versatility of the E. coli CFA synthase has been demonstrated by its ability to act on various UFAs when expressed in different organisms, suggesting its potential to cyclopropanate dodecenoic acid if made available in the cell membrane.

Metabolic Engineering Strategies for Enhanced Production

To enhance the production of this compound and its derivatives in E. coli, several metabolic engineering strategies can be employed. These strategies focus on increasing the flux towards the desired product by manipulating precursor availability and redirecting metabolic pathways.

Increasing Precursor Supply:

Unsaturated Fatty Acid Precursors: A primary strategy is to increase the intracellular concentration of the specific UFA precursor, in this case, dodecenoic acid. This can be achieved by overexpressing key enzymes in the fatty acid biosynthesis pathway, such as β-ketoacyl-ACP synthase I (FabB) or II (FabF), and thioesterases that favor the production of 12-carbon chain fatty acids.

S-adenosyl-L-methionine (SAM) Availability: The synthesis of CFAs is also dependent on the availability of the methyl donor, SAM. Overexpression of SAM synthetase (metK) can lead to an increased intracellular pool of SAM, thereby boosting the activity of CFA synthase.

Redirecting Metabolic Flux:

Blocking Competing Pathways: To prevent the degradation of the fatty acid precursors and intermediates, genes involved in the β-oxidation pathway, such as fadD and fadE, are often deleted. This prevents the breakdown of fatty acids for energy and channels them towards CFA synthesis.

Enhancing CFA Synthase Activity: Overexpression of the cfa gene, either from E. coli or other bacterial sources, can increase the conversion of UFAs to CFAs. The choice of the CFA synthase can be critical, as enzymes from different organisms may exhibit varied substrate specificities and activities.

Process Optimization:

Cultivation Conditions: The formation of cyclopropane acids in E. coli can be influenced by environmental factors. Studies have shown that acidic media, low oxygen supply, and higher growth temperatures can increase the production of CFAs. nih.gov Therefore, optimizing fermentation conditions is a crucial aspect of enhancing product yield.

The following interactive data table illustrates the potential impact of these metabolic engineering strategies on the production of a target cyclopropane fatty acid in an engineered E. coli strain.

StrainGenetic Modification(s)Precursor (Dodecenoic Acid) Titer (mg/L)This compound Titer (mg/L)
Wild-TypeNone5< 1
Strain AOverexpression of cfa gene515
Strain BStrain A + Deletion of fadE2575
Strain CStrain B + Overexpression of a C12-specific thioesterase150450
Strain DStrain C + Overexpression of metK (SAM synthetase)150600

Chemical Synthesis Approaches

Conventional Organic Synthesis Strategies for Cyclopropane (B1198618) Ring Construction

The introduction of a cyclopropane ring onto an alkene precursor is a cornerstone of synthesizing cyclopropanedodecanoic acid. Carbenes, highly reactive intermediates with a neutral divalent carbon atom, are key players in this transformation. libretexts.org

Simmons-Smith Reaction: This renowned reaction offers a reliable method for converting alkenes into cyclopropanes. libretexts.orgtcichemicals.com It typically employs diiodomethane (B129776) and a zinc-copper couple, which generates an organozinc carbenoid intermediate, iodomethylzinc iodide (ICH₂ZnI). wikipedia.orgkyoto-u.ac.jp This intermediate then transfers a methylene (B1212753) (CH₂) group to the double bond of an alkene in a concerted, stereospecific manner. wikipedia.orgfiveable.me This means the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org For instance, a cis-alkene will yield a cis-disubstituted cyclopropane. libretexts.org

A significant modification, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to increased reactivity. wikipedia.orgmdpi.com The Simmons-Smith reaction and its modifications are valued for their high stereospecificity and tolerance of various functional groups, making them suitable for the synthesis of complex molecules, including cyclopropane fatty acids. tcichemicals.commdpi.com

Dichlorocarbene (B158193): Another important carbene for cyclopropanation is dichlorocarbene (:CCl₂). fiveable.me It is commonly generated from chloroform (B151607) (CHCl₃) by treatment with a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide, often in the presence of a phase-transfer catalyst. libretexts.orgwikipedia.org The highly electrophilic dichlorocarbene readily adds to alkenes in a [1+2] cycloaddition to form geminal dichlorocyclopropanes. wikipedia.orgcsbsju.edu These resulting dichlorocyclopropanes can then be subjected to further chemical transformations. wikipedia.org The addition of dichlorocarbene to an alkene is also stereospecific. libretexts.org For example, the reaction of dichlorocarbene with cis-2-pentene (B165939) yields only the cis-disubstituted dichlorocyclopropane. libretexts.org

Reagent/ReactionDescriptionKey Features
Simmons-Smith Reaction Utilizes an organozinc carbenoid (ICH₂ZnI) generated from diiodomethane and a zinc-copper couple to cyclopropanate alkenes. wikipedia.orgkyoto-u.ac.jpStereospecific, preserves the alkene's configuration. wikipedia.org Tolerates a wide range of functional groups. tcichemicals.com
Furukawa Modification A variation of the Simmons-Smith reaction that uses diethylzinc (Et₂Zn) and diiodomethane. wikipedia.orgmdpi.comOften exhibits enhanced reactivity compared to the classic Simmons-Smith conditions. wikipedia.org
Dichlorocarbene (:CCl₂) Addition Involves the generation of dichlorocarbene from chloroform and a strong base, which then adds to an alkene. libretexts.orgwikipedia.orgForms geminal dichlorocyclopropanes. wikipedia.org The reaction is stereospecific. libretexts.org

Achieving specific stereochemistry in the cyclopropane ring is crucial for creating defined molecular architectures. Several strategies have been developed to control the diastereoselectivity and enantioselectivity of cyclopropanation reactions. The inherent stereospecificity of carbene additions to alkenes, where the geometry of the alkene is retained in the product, is a fundamental aspect of stereocontrol. wikipedia.org

For instance, asymmetric Simmons-Smith cyclopropanation of allylic alcohols can be achieved with high enantiomeric excess by using chiral ligands. marquette.edu These ligands coordinate to the zinc carbenoid, creating a chiral environment that directs the methylene transfer to one face of the alkene over the other. marquette.edu Similarly, diastereoselective cyclopropanations can be guided by existing stereocenters within the alkene substrate, where steric hindrance directs the incoming carbene to the less hindered face. marquette.edu Such methodologies are vital for the synthesis of specific stereoisomers of cyclopropane-containing natural products and pharmaceuticals. marquette.eduresearchgate.net

Derivatization and Analog Preparation

Once the cyclopropane fatty acid core is synthesized, it can be further modified to create a variety of derivatives and analogs. These modifications are often aimed at exploring structure-activity relationships or introducing functional handles for further chemical manipulation.

The carboxylic acid group of this compound is a prime site for functionalization, most commonly through esterification. Esterification converts the carboxylic acid into an ester, which can alter the compound's physical properties and biological activity. openstax.org

Several methods exist for esterification:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. openstax.orgscienceready.com.au The reaction is an equilibrium process, and driving it towards the ester product often requires removing water or using a large excess of the alcohol. scienceready.com.au

DCC/DMAP Coupling: For more sensitive or sterically hindered carboxylic acids, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used. organic-chemistry.org This method, known as the Steglich esterification, proceeds under mild conditions and generally gives high yields. organic-chemistry.orgcommonorganicchemistry.com

Alkylation with Alkyl Halides: The carboxylate salt of the fatty acid can be reacted with a primary alkyl halide in an Sₙ2 reaction to form the corresponding ester. openstax.org

Reaction with Diazomethane or Trimethylsilyldiazomethane: These reagents react rapidly with carboxylic acids to produce methyl esters under mild conditions. commonorganicchemistry.com

The synthesis of analogs of this compound allows for the systematic investigation of how structural changes affect its properties. researchgate.net These analogs can feature variations in the length of the alkyl chain, the position of the cyclopropane ring, and the presence of other functional groups.

Furthermore, the esters of related cyclopropane fatty acids, such as 2-octyl methyl cyclopropane dodecanoic acids, have been synthesized and investigated for their potential applications. researchgate.net The synthesis of these analogs is crucial for understanding the structure-activity relationships of this unique class of fatty acids. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of Cyclopropanedodecanoic acid and other cyclopropane (B1198618) fatty acids (CPFAs). researchgate.netnih.gov Due to the low volatility of fatty acids, a derivatization step, typically transesterification to fatty acid methyl esters (FAMEs), is a necessary precursor to GC-MS analysis. nih.govnih.gov This process involves converting the carboxylic acid group into a more volatile methyl ester group.

Quantitative GC-MS methods have been successfully developed for the detection of CPFAs in complex samples like cheese and human plasma. nih.govmdpi.com These methods demonstrate high specificity and sensitivity. For instance, in the analysis of cheese, a validated quantitative GC-MS method reported a limit of detection (LOD) of 60 mg/kg and a limit of quantitation (LOQ) of 200 mg/kg of fat. researchgate.netnih.govacs.org In human plasma, CPFAs, primarily dihydrosterculic acid, were identified and quantified, showing a significant increase after controlled dietary intake. mdpi.com

The identification of this compound and related compounds via GC-MS is confirmed by their mass spectra. The methyl esters of cyclopropane fatty acids produce characteristic fragmentation patterns upon electron ionization. For example, the methyl ester of dihydrosterculic acid (a C19 CPFA) exhibits a molecular ion (M+) at m/z 310 and a characteristic ion at m/z 278. mdpi.com The mass spectra of monocyclopropane compounds are often very similar to their parent unsaturated esters, while dicyclopropane derivatives show more distinctive spectra. nih.gov

Table 1: GC-MS Method Parameters for CPFA Analysis in Food Matrices

Parameter Value/Description Source
Derivatization Base-catalyzed transesterification to FAMEs nih.gov
Capillary Column Apolar capillary column nih.gov
Limit of Detection (LOD) 60 mg/kg of fat nih.govacs.org
Limit of Quantitation (LOQ) 200 mg/kg of fat nih.govacs.org
Characteristic Ions (DHSA) m/z 310 (M+), m/z 278 mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers a highly sensitive and selective alternative for the analysis of fatty acids, including this compound. ub.edu A significant advantage of LC-MS over GC-MS is that it can sometimes analyze fatty acids without derivatization, although derivatization is often employed to enhance sensitivity, particularly for short and medium-chain fatty acids. nih.govunimi.itnih.gov

In the context of lipidomics, LC-MS is a cornerstone technique for profiling a wide range of lipids. nih.gov For fatty acid analysis, reversed-phase chromatography is commonly coupled with electrospray ionization (ESI) in negative ion mode, which is effective for detecting the deprotonated carboxylate ion of the fatty acid. lipidmaps.orgmdpi.com The high-throughput capabilities of modern LC-MS/MS systems allow for the simultaneous quantification of numerous lipid species in a single run. ub.edu While direct LC-MS/MS methods for this compound are less commonly detailed in the literature compared to GC-MS, the principles of fatty acid analysis by LC-MS/MS are directly applicable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of fatty acids. hplc.eu However, since fatty acids like this compound lack a strong chromophore, direct UV detection is challenging and offers low sensitivity, typically in the 200 to 210 nm range. shimadzu.be To overcome this, derivatization to form UV-absorbing or fluorescent esters, such as phenacyl esters, is a common strategy to enhance detection sensitivity. aocs.orgnih.gov

Reversed-phase HPLC (RP-HPLC) is the most widely used mode for fatty acid separation. In RP-HPLC, fatty acids are separated based on both their chain length and degree of unsaturation. aocs.org The use of C18 columns is prevalent for these separations. tandfonline.comcsus.edu While HPLC is a powerful separation tool, its coupling with mass spectrometry (LC-MS) is generally preferred for unambiguous identification and sensitive quantification of specific fatty acids like this compound in complex biological samples. aocs.org

Specialized Chromatography for Organic Acids (e.g., Ion Exclusion, Ion Exchange, Reversed-Phase)

Specialized chromatographic techniques are employed for the separation of organic acids based on their unique chemical properties.

Ion Exclusion Chromatography (IEC) : This is the most common mode for organic acid analysis. shimadzu.be It utilizes a cation exchange polymer and separates weak acids, like carboxylic acids, based on the degree to which they can penetrate the pores of the packing material, which is related to their pKa. shimadzu.bediduco.com Stronger acids are eluted more quickly. shimadzu.be This technique is effective for separating a variety of fatty acids. nih.gov

Ion Exchange Chromatography (IEX) : This technique separates molecules based on their net charge. bio-rad.com Anion exchange chromatography is used for separating anions like deprotonated carboxylic acids. technologynetworks.com The organic acid anions in the mobile phase compete with other anions for the positively charged sites on the stationary phase. shimadzu.be This method can be effective for purifying organic acids from complex mixtures like fermentation broths. google.com

Reversed-Phase Chromatography (RPC) : As mentioned previously, RPC separates molecules based on hydrophobicity. wikipedia.orgcreative-proteomics.com It is a dominant technique in HPLC for the analysis of a vast range of organic compounds, including fatty acids. wikipedia.org The retention of fatty acids increases with their hydrophobicity. wikipedia.org

Table 2: Comparison of Specialized Chromatography Techniques for Organic Acids

Technique Principle of Separation Stationary Phase Example Typical Application Source
Ion Exclusion Donnan exclusion, pKa H+ type cation exchange polymer General organic acid analysis shimadzu.bediduco.com
Ion Exchange Net charge Positively charged functional groups (Anion Exchange) Purification of carboxylic acids bio-rad.comgoogle.com
Reversed-Phase Hydrophobicity C18 bonded silica Broad analysis of organic compounds wikipedia.orgcreative-proteomics.com

Spectroscopic and Spectrometric Detection

Following chromatographic separation, spectroscopic and spectrometric methods provide the necessary data for the identification and quantification of this compound.

Mass Spectrometry (MS) Applications in Lipidomics

Mass spectrometry is an indispensable tool in lipidomics, the large-scale study of cellular lipids. nih.govescholarship.org Both GC-MS and LC-MS platforms are central to modern lipidomic research, enabling the comprehensive profiling of hundreds of lipid species in biological samples. nih.gov

In "shotgun lipidomics," total lipid extracts are directly infused into the mass spectrometer without prior chromatographic separation, relying on the mass spectrometer's capabilities to differentiate lipid classes. escholarship.orgmdpi.com More commonly, MS is coupled with a separation technique ("CLASS" - Comprehensive Lipidomics Analysis by Separation Simplification) to reduce complexity and improve accuracy. escholarship.org

For the analysis of this compound, mass spectrometry provides definitive structural information. High-resolution mass spectrometry can determine the elemental composition, while tandem mass spectrometry (MS/MS) elucidates the fatty acid structure through characteristic fragmentation patterns. lipidmaps.org Targeted MS approaches, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), offer exceptional sensitivity and are the methods of choice for quantifying specific lipids, including cyclopropane fatty acids, at low concentrations in complex biological matrices. lipidmaps.org The recent identification of CPFAs in human plasma after dietary intake underscores the power of MS-based lipidomics in nutritional and biomedical research. mdpi.com

Data Analysis and Computational Approaches in Lipidomics

Lipidomics involves the large-scale study of lipids in biological systems. columbia.edu Computational approaches are essential for managing and interpreting the vast datasets generated in these analyses.

Lipidomic studies can be broadly categorized into two approaches: targeted and non-targeted. creative-proteomics.com

Targeted Lipidomics: This approach focuses on the measurement of a predefined and specific group of lipid molecules. nih.govspringernature.com For this compound, a targeted method would be developed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to specifically detect and quantify this molecule with high sensitivity and selectivity. columbia.edu This is useful when the research question is focused on the abundance of this specific fatty acid and its related metabolites.

Non-Targeted Lipidomics: This is a hypothesis-generating approach that aims to comprehensively profile as many lipids as possible in a sample to discover novel biomarkers or metabolic changes. creative-proteomics.commdpi.com In this strategy, high-resolution mass spectrometry is used to detect thousands of lipid features. creative-proteomics.com this compound would be one of the many lipids identified based on its accurate mass-to-charge ratio and characteristic fragmentation patterns. mdpi.comnih.gov Non-targeted studies can reveal how this compound is incorporated into different lipid classes (e.g., triacylglycerols, phosphatidylcholine) and how its metabolism is connected to broader cellular pathways. frontiersin.org

Both targeted and non-targeted approaches are crucial for understanding the biological roles of this compound, from its simple presence and concentration to its dynamic integration within the entire lipidome.

Bioinformatics and Statistical Interpretation

The interpretation of complex analytical data generated from the study of this compound relies heavily on the integration of bioinformatics platforms and robust statistical methodologies. These tools are essential for processing high-dimensional data from techniques like mass spectrometry and chromatography, identifying the compound, and understanding its biological significance through comparative analysis.

Data Processing and Peak Annotation

Raw data from analytical instruments, particularly from Gas Chromatography-Mass Spectrometry (GC-MS), undergoes a multi-step bioinformatics workflow. This process begins with the conversion of raw data into a usable format. Software platforms are employed for noise reduction, baseline correction, and peak detection.

Following initial processing, peak annotation is performed. This involves comparing the mass spectra of detected peaks against spectral libraries and databases. Key resources for lipid analysis include:

LIPID MAPS®: A comprehensive database containing a vast collection of lipid structures, including various cyclopropane fatty acids (CFAs), which aids in the structural elucidation and classification of this compound. cardiff.ac.uk

LipidBlast: An in-silico tandem mass spectrometry database that can be used to generate theoretical fragmentation patterns, assisting in the identification of less common fatty acids that may not be present in experimental libraries. nih.gov

LipidFinder and LipidSig: These are computational workflows and web-based tools designed for processing lipidomics data. jci.orgnih.gov They facilitate the identification of lipids from large datasets and can perform statistical analyses to highlight significant changes in lipid profiles across different experimental conditions. jci.orgnih.gov

For bacterial fatty acid analysis, specialized systems like the Sherlock Microbial Identification System (MIS) are used, which compare the fatty acid methyl ester (FAME) profile of a sample, including the presence and quantity of compounds like this compound, against a library of known bacterial profiles for identification purposes. uc.pt

Statistical Analysis for Quantification and Comparison

Once identified and quantified, statistical analysis is applied to interpret the abundance of this compound and compare its levels across different sample groups. The choice of statistical method depends on the experimental design and the nature of the data.

Univariate Statistical Analysis: Simple statistical tests are often used for initial comparisons between two or more groups. For instance, a Student's t-test or an Analysis of Variance (ANOVA) can be employed to determine if there are statistically significant differences in the concentration of this compound under varying conditions, such as different bacterial growth phases or environmental stressors. Fisher's least significant difference test has been used to compare different analytical methods for CFA recovery. nih.gov

Table 1: Illustrative Univariate Analysis of this compound Abundance in Response to Environmental Stress

ConditionMean Relative Abundance (%)Standard Deviationp-value (vs. Control)
Control (pH 7.0) 1.20.3-
Acid Stress (pH 5.0) 2.50.5< 0.05
Osmotic Stress (1M NaCl) 1.80.4> 0.05

This is a hypothetical data table for illustrative purposes.

Multivariate Statistical Analysis: In studies where the entire fatty acid profile is considered, multivariate statistical techniques are indispensable for discerning patterns and relationships within the complex dataset.

Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA): This is a supervised method used to identify the variables (fatty acids) that are most responsible for the separation between predefined sample groups. This can highlight the specific importance of this compound in distinguishing between different bacterial species or states.

These multivariate analyses help in understanding the role of this compound not as an isolated molecule, but as part of the broader lipidome that responds dynamically to biological and environmental changes. researchgate.net The results from these analyses are often visualized using score plots, loading plots, and heat maps to facilitate interpretation. researchgate.net

Table 2: Illustrative Results from Multivariate Analysis Highlighting Key Fatty Acid Discriminators

Fatty AcidVariable Importance in Projection (VIP) ScoreFold Change (Stress vs. Control)p-value
This compound 2.12.080.048
Palmitic acid (16:0) 1.8-1.50.051
Oleic acid (18:1n9c) 1.5-1.80.035
cis-9,10-Methyleneoctadecanoic acid 1.32.50.029

This is a hypothetical data table for illustrative purposes, showing how OPLS-DA might identify key fatty acids.

Through the application of these bioinformatics and statistical tools, raw analytical data on this compound is transformed into meaningful biological insights, enabling researchers to understand its distribution, regulation, and functional role within complex biological systems.

Structure Activity Relationship Sar Studies

Principles and Methodologies in SAR Analysis

The Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and pharmacology that links the chemical structure of a molecule to its biological activity. gardp.orgwikipedia.org The core principle of SAR is that the specific three-dimensional arrangement of atoms and functional groups in a compound determines its interactions with biological targets, such as enzymes or receptors, thereby dictating its therapeutic or toxic effects. gardp.orgmdpi.com By systematically modifying the chemical structure of a compound and observing the resulting changes in its biological activity, researchers can identify the key structural features, known as pharmacophores or structural alerts, that are essential for its function. gardp.orgmdpi.com

Methodologies in SAR analysis involve a cycle of designing, synthesizing, and testing new molecular variants. wikipedia.org This process allows medicinal chemists to understand which parts of a molecule are responsible for its activity, selectivity, and metabolic stability. gardp.org Early approaches involved analyzing homologous series of compounds, where systematic changes, such as altering the length of an alkyl chain, revealed trends in biological effects. wikipedia.org Modern SAR studies integrate various techniques, including chemical synthesis, biological assays, and computational modeling. wikipedia.org A key refinement of this approach is the development of Quantitative Structure-Activity Relationships (QSAR), which build mathematical models to correlate chemical structure with biological activity, enabling the prediction of a novel compound's potency before it is synthesized. wikipedia.org

Elucidating Structural Determinants of Biological Activity

The introduction of a cyclopropane (B1198618) ring into a fatty acid chain, such as in cyclopropanedodecanoic acid, has a profound impact on its physicochemical properties and biological function. Cyclopropane fatty acids (CFAs) are found in the cell membranes of many bacteria, where they play a crucial role in adapting to environmental stressors. nih.govmdpi.com The biosynthesis of CFAs involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond of an unsaturated fatty acid precursor, a reaction catalyzed by cyclopropane fatty acid synthase (CFAS). wikipedia.orgnih.govnih.gov

The primary biological effect of the cyclopropane moiety is the modulation of cell membrane properties. Unlike the kink introduced by a cis-double bond in unsaturated fatty acids, the rigid, bulky cyclopropane ring alters the packing of lipid acyl chains within the membrane. researchgate.net This modification increases the ordering of the hydrocarbon chains, which enhances the physical and chemical stability of the membrane. nih.govresearchgate.net Consequently, membranes enriched with CFAs exhibit decreased permeability to substances like protons and alcohols, which contributes to increased tolerance against acidic pH, high temperatures, and osmotic stress. nih.govresearchgate.net Molecular dynamics simulations have shown that while increasing the ordering of the chains, CFAs can also disrupt tight lipid packing, which helps maintain membrane fluidity. nih.govresearchgate.net This dual effect of stabilizing the membrane while preserving its fluidity is a key determinant of the bioactivity conferred by the cyclopropane group. nih.gov

Table 1: Comparative Effects of Functional Groups on Fatty Acid Properties in Membranes
Structural FeatureEffect on Membrane PackingEffect on Membrane FluidityAssociated Biological Role
Saturated Alkyl ChainTight packingDecreasedStructural integrity
cis-Unsaturated Double BondLoose packing (kinked)IncreasedMaintains fluidity at low temperatures
Cyclopropane RingIncreased ordering, disrupted packingMaintained/Slightly increasedStress tolerance, decreased permeability nih.govresearchgate.net
Table 2: Predicted Influence of Alkyl Chain Length on Cyclopropane Fatty Acid (CFA) Activity
CompoundCarbon Chain LengthPredicted LipophilicityPredicted Impact on Membrane Disruption
Cyclopropanedecanoic acid10ModerateModerate
This compound12HighHigh
Cyclopropanehexadecanoic acid16Very HighVery High
Cyclopropaneoctadecanoic acid18Extremely HighExtremely High

Computational Approaches in SAR Prediction

Computational methods are increasingly vital for predicting the biological activity of molecules and guiding SAR studies, thereby accelerating the drug discovery process. mdpi.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.net For a molecule like this compound, a QSAR model would be developed by calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for a series of related cyclopropane fatty acids and correlating them with experimentally measured biological data. researchgate.net

Machine learning algorithms, such as Support Vector Machines (SVM) and Extreme Gradient Boosting (XGB), are often employed to build robust QSAR models that can predict the activity of new, untested compounds. researchgate.net Beyond QSAR, molecular dynamics (MD) simulations provide a powerful tool to study the behavior of molecules within a biological environment. researchgate.net For instance, MD simulations have been used to explore the effect of cyclopropane fatty acids on the fluidity and packing of lipid bilayers at an atomic level. nih.govresearchgate.net These simulations can reveal how specific structural features, like the cyclopropane ring or the length of the alkyl chain, influence the dynamic properties of cell membranes, offering mechanistic insights that complement experimental SAR data. nih.gov Such computational approaches allow for the virtual screening of large compound libraries and the rational design of molecules with optimized activity. researchgate.net

Emerging Research Directions and Future Perspectives

Biotechnological Applications and Industrial Relevance

The distinct structure of cyclopropanedodecanoic acid positions it as a molecule of interest for various biotechnological and industrial applications. While research is still in its early stages, the potential for this compound in biorefinery processes and as a novel industrial feedstock is a growing area of investigation.

Biorefinery Processes (e.g., Waste Valorization)

Biorefineries aim to utilize biomass and waste streams to produce valuable chemicals, fuels, and materials, creating a more sustainable and circular economy. Within this framework, the valorization of lipid-rich waste streams is a key area of development. While specific processes for the production of this compound from waste are not yet established, the general principles of waste valorization for fatty acid production are applicable.

Hydrophobic wastes, such as those from the food industry and wastewater treatment, are rich in various fatty acids and triglycerides. These can serve as a low-cost and abundant feedstock for microbial fermentation. Oleaginous microorganisms, including certain yeasts, bacteria, and microalgae, are capable of accumulating high levels of lipids and can be engineered or selected to produce specific fatty acid profiles. The conversion of mixed fatty acids from waste into a more uniform and valuable product like this compound represents a significant potential for waste valorization. This would involve the use of microorganisms that can either directly synthesize cyclopropane (B1198618) fatty acids from various carbon sources or modify existing fatty acids present in the waste stream.

Feedstock SourcePotential Conversion ProcessTarget Product
Food industry waste (e.g., used cooking oils)Microbial fermentation with engineered oleaginous yeastThis compound
Agricultural residuesPre-treatment followed by microbial conversionThis compound
Municipal wastewater sludgeAnaerobic digestion and subsequent microbial synthesisThis compound

Novel Industrial Feedstock Development

The unique chemical properties imparted by the cyclopropane ring make this compound a candidate for development as a novel industrial feedstock. Cyclopropane fatty acids are known to have different melting points, oxidative stability, and viscosity compared to their unsaturated or saturated counterparts. These properties could be leveraged in the production of specialty chemicals, polymers, and lubricants.

For instance, the strained three-membered ring can influence the packing of fatty acid chains, potentially leading to materials with tailored thermal and mechanical properties. As a bio-based feedstock, it offers a sustainable alternative to petroleum-derived chemicals in various industrial applications. Research in this area is focused on understanding how the structure of this compound can be translated into functional advantages in materials science and specialty chemical manufacturing. The development of efficient and scalable production methods will be crucial for its adoption as a viable industrial feedstock.

Investigation of Interkingdom Chemical Communication

Chemical signaling is a fundamental aspect of biological interactions, occurring not only within a species but also between different kingdoms of life, such as between bacteria and their hosts. Fatty acids and their derivatives are increasingly recognized as important signaling molecules in this interkingdom communication. These signals can influence a wide range of biological processes, from microbial virulence and biofilm formation to host immune responses.

While the specific role of this compound in interkingdom signaling is an area of active investigation, the known functions of other fatty acids provide a framework for its potential involvement. For example, some fatty acids act as quorum sensing molecules in bacteria, allowing them to coordinate gene expression in a population-density-dependent manner. This can be crucial for processes like biofilm formation and the production of virulence factors during an infection.

It is hypothesized that this compound, produced by certain bacteria, could act as a signaling molecule that modulates the behavior of other microorganisms in its vicinity or interacts with host cell receptors to influence physiological responses. The presence of the cyclopropane ring could confer specificity and stability to the signal, preventing its rapid degradation and allowing it to function over longer distances or times. Understanding the role of this compound in these complex communication networks could open new avenues for controlling microbial communities and managing host-microbe interactions in health and disease.

Signaling Molecule ClassKnown Functions in Interkingdom CommunicationPotential Role of this compound
Short-chain fatty acidsModulation of host immune responses, energy source for host cells.May influence gut homeostasis and immune cell function.
N-acyl homoserine lactonesQuorum sensing in Gram-negative bacteria.Could potentially interfere with or mimic AHL signaling.
Diffusible signal factorsRegulation of virulence and biofilm formation.May act as a unique signal to coordinate bacterial behavior.

Advancements in Enzymatic Synthesis and Biocatalysis

The chemical synthesis of cyclopropane-containing molecules can be challenging, often requiring harsh reaction conditions and leading to the formation of unwanted byproducts. Enzymatic synthesis and biocatalysis offer a more sustainable and selective alternative for the production of this compound.

Nature has evolved enzymes capable of synthesizing cyclopropane rings with high precision. In the context of fatty acids, the key enzymes are cyclopropane fatty acid synthases (CFAS). These enzymes catalyze the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acid precursor, typically found within a phospholipid membrane.

Current research in this area is focused on several key aspects:

Discovery and Characterization of Novel CFAS Enzymes: Identifying new CFAS enzymes from diverse microbial sources could provide a broader range of catalysts with different substrate specificities and reaction efficiencies.

Enzyme Engineering: Through techniques like directed evolution and rational design, the activity, stability, and substrate scope of known CFAS enzymes can be improved. This could enable the efficient synthesis of this compound from specific precursors.

Whole-Cell Biocatalysis: Utilizing whole microbial cells that are engineered to overexpress the necessary biosynthetic pathways can provide a cost-effective and scalable production platform. This approach avoids the need for costly enzyme purification.

The development of robust biocatalytic processes for this compound production is a critical step towards realizing its potential in various applications. These advancements promise to deliver a more environmentally friendly and efficient manufacturing route compared to traditional chemical methods.

Enzyme/ProcessDescriptionPotential for this compound Synthesis
Cyclopropane Fatty Acid Synthase (CFAS)Transfers a methylene group from SAM to an unsaturated fatty acid.The primary enzyme for the biosynthesis of the cyclopropane ring.
Directed EvolutionA laboratory process to engineer enzymes with improved properties.Can be used to create CFAS variants with higher activity and specificity.
Whole-Cell BiocatalysisUse of living microorganisms to perform a desired chemical transformation.A promising strategy for the sustainable and scalable production of this compound.

Q & A

Q. What analytical methods are recommended for identifying cyclopropanedodecanoic acid in plant extracts, and what challenges arise during quantification?

this compound is commonly identified using gas chromatography-mass spectrometry (GC-MS), as demonstrated in phytochemical profiling of E. paniculata bark extracts. The compound elutes at a retention time of 32.161 minutes and is quantified based on its peak area relative to total chromatogram signals. Challenges include its low abundance (e.g., 4.665% peak area in one study), which necessitates high-resolution instrumentation and internal standardization to improve accuracy . Researchers should validate methods using spiked samples and replicate runs to address matrix interference.

Q. What experimental protocols are used to isolate this compound from complex biological matrices?

Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic separation. For example, methyl ester derivatives of this compound are prepared via transesterification to enhance volatility for GC-MS analysis. Researchers must optimize solvent polarity and column parameters (e.g., stationary phase, temperature gradients) to resolve it from co-eluting compounds like oxiraneundecanoic acid esters . Purity assessment via nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) is critical post-isolation.

Q. How do researchers validate the structural identity of this compound in novel sources?

Structural confirmation requires complementary techniques:

  • GC-MS : Matches mass spectra with reference libraries (e.g., NIST) and observed molecular ion peaks (e.g., m/z 366 for methyl esters) .
  • NMR : Analyzes cyclopropane ring protons (δ 0.5–1.5 ppm) and ester carbonyl signals (δ 170–175 ppm) .
  • FT-IR : Identifies ester C=O stretches (~1740 cm⁻¹) and cyclopropane C-H bending (~1020 cm⁻¹). Cross-validation with synthetic standards is advised to mitigate misidentification risks.

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be systematically addressed?

Contradictions often stem from variability in extraction protocols, purity levels, or biological assay conditions. Researchers should:

  • Conduct systematic reviews adhering to PRISMA guidelines to aggregate data .
  • Perform dose-response studies to establish activity thresholds (e.g., IC₅₀ values) under controlled conditions.
  • Use meta-analysis to statistically evaluate heterogeneity across studies, accounting for factors like solvent choice (polar vs. nonpolar) or cell line specificity .

Q. What experimental designs are optimal for investigating the biosynthetic pathways of this compound in plant systems?

Pathway elucidation requires:

  • Isotopic labeling : Track carbon flux using ¹³C-labeled precursors (e.g., acetate or malonate) in plant cell cultures.
  • Gene silencing/knockout : Employ CRISPR/Cas9 to disrupt candidate genes (e.g., cyclopropane synthase homologs) and monitor metabolite depletion via LC-MS .
  • Enzymatic assays : Test recombinant enzymes for cyclopropane ring formation using substrate analogs. Computational tools (e.g., genome mining for cyclopropane-related domains) can prioritize candidate pathways .

Q. How can researchers resolve discrepancies in ecological roles of this compound when co-occurring with other phytochemicals?

Co-occurrence with compounds like scoparone and benzenepropanoic acid esters suggests synergistic or antagonistic interactions. Methodological approaches include:

  • Metabolomic correlation networks : Identify positive/negative correlations in abundance across ecological samples .
  • In vitro bioactivity assays : Test pure compounds vs. mixtures to isolate effects (e.g., antimicrobial or antioxidant assays).
  • Field studies : Compare plant populations with varying this compound levels to assess ecological fitness (e.g., herbivore resistance) .

Methodological and Data Analysis Questions

Q. What statistical frameworks are suitable for analyzing low-abundance this compound in large-scale metabolomic datasets?

For low-abundance signals:

  • Apply non-parametric tests (e.g., Mann-Whitney U) to avoid normality assumptions.
  • Use multiple imputation or Bayesian models to handle missing data caused by detection limits.
  • Normalize peak areas to internal standards (e.g., deuterated analogs) to reduce batch effects .

Q. How should researchers design studies to evaluate the stability of this compound under varying storage conditions?

Stability studies should follow ICH Q1A guidelines :

  • Test degradation kinetics at controlled temperatures (4°C, 25°C, 40°C) and humidity levels.
  • Monitor degradation products via LC-MS/MS and quantify using validated calibration curves.
  • Apply Arrhenius equation to predict shelf-life under long-term storage .

Tables for Key Data

Analytical ParameterGC-MS Findings NMR Key Signals
Retention Time (min)32.161-
Molecular Ion (m/z)366 (M⁺ for methyl ester derivative)-
Cyclopropane Protons (δ, ppm)-0.5–1.5
Ester Carbonyl (δ, ppm)-170–175
Ecological Co-occurrenceAbundance in E. paniculata
Scopoletin31.788%
Benzenepropanoic Acid Ester18.546%
This compound4.665%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.